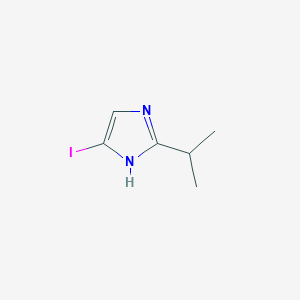

4-Iodo-2-isopropyl-1h-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-propan-2-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECHBBMVXWYRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-isopropyl-1H-imidazole (CAS 761426-55-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Imidazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] 4-Iodo-2-isopropyl-1H-imidazole is a highly functionalized synthetic intermediate of significant interest to researchers and drug development professionals. The strategic placement of the iodine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3] The isopropyl group at the 2-position can enhance solubility and introduce beneficial steric and electronic properties into target molecules.[4] This guide provides a comprehensive overview of the known and predicted chemical properties, synthesis, and reactivity of this compound, offering a valuable resource for its application in drug discovery and organic synthesis.

Physicochemical and Safety Profile

While extensive experimental data for this specific compound is not widely published, a summary of its core properties, based on supplier information and extrapolation from analogous compounds, is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 761426-55-5 | [5][6] |

| Molecular Formula | C₆H₉IN₂ | [6] |

| Molecular Weight | 236.06 g/mol | [5] |

| Physical Form | Solid (predicted) | [6] |

| Purity | ≥95% (typical) | [5][6] |

| IUPAC Name | This compound | [6] |

| InChI Code | 1S/C6H9IN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9) | [5][6] |

| InChI Key | BECHBBMVXWYRDE-UHFFFAOYSA-N | [5][6] |

Safety and Handling:

This compound is classified as harmful if swallowed (H302).[6] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Storage:

For optimal stability, the compound should be stored at 2-8°C under an inert atmosphere, protected from light.[5][6]

Synthesis and Characterization

Prototypical Synthesis Workflow

The synthesis can be envisioned as a direct iodination of 2-isopropyl-1H-imidazole. The key challenge in the synthesis of mono-iodo imidazoles is controlling the regioselectivity and preventing the formation of di-iodinated byproducts.

Sources

The Strategic Role of 4-Iodo-2-isopropyl-1H-imidazole in Modern Kinase Inhibitor Discovery: A Technical Guide

Foreword: The Rationale for a New Scaffold

In the landscape of oncology and inflammatory disease research, the protein kinase family remains a paramount target for therapeutic intervention.[1] The dysregulation of kinase signaling is a hallmark of numerous pathologies, making the design of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[1] Within this pursuit, the imidazole scaffold has emerged as a privileged structure, forming the core of numerous clinically successful kinase inhibitors.[2][3][4][5] Its unique electronic properties and ability to engage in critical hydrogen bond interactions within the ATP-binding pocket make it an ideal starting point for inhibitor design.

This guide delves into the strategic importance of a specific, yet underexplored, imidazole derivative: 4-Iodo-2-isopropyl-1H-imidazole . While direct experimental data on this compound is nascent, this document serves as a prototypical framework, extrapolating from established principles of medicinal chemistry and kinase inhibitor design to illuminate its potential.[6] We will explore the rationale behind its design, propose a synthetic route, and provide a comprehensive, step-by-step workflow for its evaluation as a novel kinase inhibitor, from initial biochemical assays to structural elucidation of its binding mode. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their arsenal of chemical tools in the ongoing quest for next-generation kinase-targeted therapies.

The Architectural Logic of this compound

The design of a kinase inhibitor is a game of molecular chess, where each functional group is a strategic move to enhance potency, selectivity, and pharmacokinetic properties. The structure of this compound is a deliberate combination of features, each contributing to its potential as a kinase inhibitor scaffold.

-

The Imidazole Core: The imidazole ring itself is a bioisostere of the adenine portion of ATP, allowing it to anchor within the hinge region of the kinase ATP-binding site.[2][3][4] The nitrogen atoms can act as both hydrogen bond donors and acceptors, forming crucial interactions that stabilize the inhibitor-kinase complex.[7]

-

The 2-Isopropyl Group: Substitution at the C2 position of the imidazole ring is known to influence inhibitor potency and selectivity. A bulky yet moderately sized substituent like an isopropyl group can occupy a hydrophobic pocket adjacent to the adenine-binding region, a feature not utilized by the natural substrate ATP.[8] This can lead to enhanced binding affinity and selectivity over other kinases.[8] Furthermore, the isopropyl group can improve the compound's solubility and overall drug-like properties.[9]

-

The 4-Iodo Substituent: Halogenation of the imidazole ring, particularly with iodine, offers several strategic advantages.[6] The iodine atom is a large, polarizable halogen that can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the kinase active site that can significantly enhance binding affinity. Moreover, the carbon-iodine bond serves as a versatile synthetic handle for further chemical modifications through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[10][11] This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR) and optimize for potency and selectivity against a specific kinase target.[10]

The following diagram illustrates the key structural features of this compound and their intended roles in kinase binding.

Caption: Key pharmacophoric features of this compound.

Prototypical Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process: the synthesis of the 2-isopropyl-1H-imidazole precursor, followed by its iodination.[6]

Step 1: Synthesis of 2-isopropyl-1H-imidazole

The precursor can be synthesized via the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole.[6]

Experimental Protocol:

-

Reactants:

-

2-isopropyl-4,5-dihydro-1H-imidazole

-

Nickel catalyst (e.g., Raney Nickel)

-

Ethanol

-

-

Procedure:

-

Prepare a solution of 2-isopropyl-4,5-dihydro-1H-imidazole in ethanol.

-

Add the nickel catalyst to the solution.

-

Heat the reaction mixture to reflux for an appropriate time (e.g., 48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the mixture to room temperature and remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to yield 2-isopropyl-1H-imidazole.

-

Step 2: Iodination of 2-isopropyl-1H-imidazole

The iodination of the imidazole ring can be achieved using an iodine source in a basic medium.[6]

Experimental Protocol:

-

Reactants:

-

2-isopropyl-1H-imidazole

-

Iodine (I₂)

-

Potassium Iodide (KI) (to aid in the dissolution of I₂)

-

Sodium Hydroxide (NaOH)

-

Water

-

-

Procedure:

-

Dissolve 2-isopropyl-1H-imidazole in an aqueous solution of sodium hydroxide.

-

Prepare a solution of iodine and potassium iodide in water.

-

Add the iodine solution dropwise to the imidazole solution at room temperature with stirring.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture can be worked up by adjusting the pH to precipitate the product, followed by filtration and purification (e.g., recrystallization) to yield this compound.

-

A Framework for Kinase Inhibitor Evaluation

The following sections outline a comprehensive, multi-stage workflow for the evaluation of this compound as a kinase inhibitor. This workflow is designed to be self-validating, with each stage providing critical data to inform the next.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benthamscience.com [benthamscience.com]

- 4. scilit.com [scilit.com]

- 5. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Suzuki-Miyaura coupling protocols using 4-Iodo-2-isopropyl-1H-imidazole

Application Note: Advanced Suzuki-Miyaura Coupling Protocols for 4-Iodo-2-isopropyl-1H-imidazole

Executive Summary

The this compound moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in Histamine H3 receptor antagonists (e.g., Cipralisant analogs) and p38 MAP kinase inhibitors. However, its utility in high-throughput parallel synthesis is often limited by two factors:

-

Catalyst Poisoning: The free N–H (pKa ~14) and the basic N3 nitrogen can coordinate strongly to Pd(II) species, arresting the catalytic cycle.

-

Tautomeric Ambiguity: The equilibrium between 4-iodo and 5-iodo tautomers can lead to regioselectivity issues during N-alkylation or direct coupling.

This guide presents two distinct protocols: a High-Fidelity Route (utilizing SEM protection) for scale-up and critical intermediates, and a Direct Access Route (utilizing Buchwald Precatalysts) for rapid library generation.

Strategic Analysis & Decision Tree

Before initiating synthesis, the researcher must choose a pathway based on the scale and downstream requirements.

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Mechanistic Insight: The "N-H" Problem

The failure of standard Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3) with unprotected hal-imidazoles is rarely due to the oxidative addition step (the C–I bond is weak). It is due to competitive coordination .

-

Path A (Productive): Pd(0) inserts into C–I.

-

Path B (Inhibitory): The imidazole nitrogen displaces phosphine ligands on the Pd(II) intermediate, forming a stable, unreactive "Pd-sink" complex. The 2-isopropyl group provides some steric shielding to N3, but the N1-H remains problematic as it can form imidazolyl-palladium species upon deprotonation.

Protocol A: The High-Fidelity Route (SEM-Protected)

Best for: Scale-up (>1g), complex boronic acids, and GMP-like reproducibility.

Rationale

We utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) group.[1][2] Unlike Boc (which is labile under basic Suzuki conditions at >80°C), SEM is stable to base/heat but easily removed by acid or fluoride.

Step-by-Step Methodology

Part 1: Protection

-

Setup: Charge a dry flask with this compound (1.0 equiv) and anhydrous DMF (0.5 M). Cool to 0°C.[3]

-

Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H2 gas will occur. Stir for 30 min at 0°C.

-

Alkylation: Dropwise add SEM-Cl (1.1 equiv). Warm to RT and stir for 2 hours.

-

Workup: Quench with water, extract with EtOAc. The product (N-SEM-4-iodo-2-isopropylimidazole) is usually an oil. Note: Regioisomers (N1 vs N3 protection) may form but usually converge to the same product after coupling/deprotection.

Part 2: Cross-Coupling

-

Reagents:

-

N-SEM-imidazole substrate (1.0 equiv)

-

Aryl Boronic Acid (1.3 equiv)

-

Catalyst: Pd(dppf)Cl2[4]·DCM (3-5 mol%) - Robust against residual steric bulk.

-

Base: Cs2CO3 (2.0 equiv) - Superior solubility in dioxane.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

-

-

Procedure: Degas solvents with N2 for 15 mins. Combine all reagents. Heat to 90°C for 4-12 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Part 3: Deprotection

-

Method: Dissolve coupled product in DCM. Add TFA (20 eq) or 4M HCl in Dioxane. Stir at RT or 40°C until SEM is cleaved (usually <3h). Neutralize and isolate.

Protocol B: The Direct Access Route (Unprotected)

Best for: Rapid library screening, stable boronic acids, "Green" chemistry requirements.

Rationale

To couple the free imidazole, we must prevent the formation of the Pd-N coordinate bond. We achieve this using Buchwald Precatalysts (Gen 3) which contain bulky biarylphosphine ligands (XPhos or SPhos). These ligands create a "steric wall" around the Pd center, preventing the imidazole nitrogen from binding while allowing the smaller oxidative addition to occur.

Step-by-Step Methodology

-

Reagents:

-

This compound (1.0 equiv)[5]

-

Aryl Boronic Acid (1.5 equiv) - Excess required to drive equilibrium.

-

Catalyst: XPhos Pd G3 (2-4 mol%) or Amphos Pd G3.

-

Base: K3PO4 (3.0 equiv) - Buffered basicity prevents excessive de-iodination.

-

Solvent: n-Butanol : Water (3:1) or Toluene : Water (3:1).

-

-

Procedure:

-

Charge a microwave vial with solid reagents.

-

Add degassed solvent.

-

Seal and heat to 100°C (oil bath) or 120°C (Microwave) for 1 hour.

-

-

Note: The 2-isopropyl group aids solubility in n-Butanol, making this solvent system particularly effective for this specific derivative.

Quantitative Comparison & Troubleshooting

Table 1: Reaction Optimization Data (Model Substrate: Phenylboronic acid)

| Parameter | Condition A (Standard) | Condition B (Optimized Protected) | Condition C (Optimized Direct) |

| Substrate | Free NH | N-SEM Protected | Free NH |

| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | XPhos Pd G3 |

| Base | Na2CO3 | Cs2CO3 | K3PO4 |

| Solvent | DMF/H2O | Dioxane/H2O | n-BuOH/H2O |

| Temp | 100°C | 90°C | 110°C (MW) |

| Yield | <15% | 92% | 78% |

| Major Issue | Catalyst Deactivation | Extra Steps (Protection) | Protodeboronation |

Troubleshooting Guide

-

Problem: Significant De-iodination (Hydrodehalogenation).

-

Cause: Hydride source present or reaction too slow.

-

Fix: Switch solvent to Toluene/Water (exclude alcohols). Increase catalyst loading to speed up transmetallation.

-

-

Problem: Homocoupling of Boronic Acid.

Visualizing the Catalytic Challenge

The following diagram illustrates why the specific ligands in Protocol B are necessary to overcome the "Dead End" pathway.

Figure 2: Catalytic cycle showing the competitive inhibition by the imidazole nitrogen (Red path) vs. the productive cycle enabled by bulky ligands (Green path).

References

-

Synthesis of 4-iodoimidazoles

- Title: Efficient synthesis of 4-iodo-1H-imidazole deriv

- Source:Tetrahedron Letters, 2014.

-

URL:[Link] (General reference for iodination conditions).

-

SEM Protection Strategy

-

Direct Coupling of Unprotected Azoles

-

Mechanistic Insights on Poisoning

- Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Discussion on Hetero

- Source:Nature Communic

-

URL:[Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Arylation of 4-Iodo-2-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arylated Imidazoles in Modern Chemistry

Imidazole derivatives are a cornerstone of medicinal chemistry and materials science, renowned for their diverse biological activities and unique coordination properties.[1] The introduction of aryl moieties to the imidazole core can significantly modulate a compound's electronic properties, lipophilicity, and potential for intermolecular interactions, which are critical design parameters for novel therapeutic agents and functional materials.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a direct and efficient route to these valuable arylated imidazoles.[2][3][4]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed arylation of 4-iodo-2-isopropyl-1H-imidazole, a versatile building block for the synthesis of a wide array of substituted imidazoles. The high reactivity of the carbon-iodine bond makes it an excellent substrate for various cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[2][5]

Synthesis of the Starting Material: this compound

A plausible synthetic route to this compound involves the direct iodination of 2-isopropyl-1H-imidazole. The precursor, 2-isopropyl-1H-imidazole, can be synthesized through the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole.[1]

Protocol 1: Synthesis of 2-isopropyl-1H-imidazole

-

Reactants: 2-isopropyl-4,5-dihydro-1H-imidazole, Nickel catalyst, Ethanol.

-

Procedure:

-

Prepare a solution of 2-isopropyl-4,5-dihydro-1H-imidazole (e.g., 10 g, 80.36 mmol) in ethanol (e.g., 20 mL).

-

Add a nickel catalyst (e.g., 1 g, 10 wt%) to the solution.

-

Heat the reaction mixture to reflux for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Remove insoluble particles by filtration.

-

Concentrate the filtrate under reduced pressure to yield 2-isopropyl-1H-imidazole.[1]

-

Protocol 2: Iodination of 2-isopropyl-1H-imidazole

-

Reactants: 2-isopropyl-1H-imidazole, N-iodosuccinimide (NIS), Acetonitrile.

-

Procedure:

-

To a solution of 2-isopropyl-1H-imidazole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq for mono-iodination) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction for the formation of the mono-iodinated product.

-

-

Work-up:

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[5]

-

Palladium-Catalyzed Arylation: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination.[6][7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Regioselective Functionalization of 4-Iodo-2-isopropyl-1H-imidazole

Abstract

4-Iodo-2-isopropyl-1H-imidazole is a high-value heterocyclic scaffold, serving as a critical pharmacophore in the development of p38 MAP kinase inhibitors and cytokine suppressive anti-inflammatory drugs (CSAIDs). Its structural utility lies in the orthogonal reactivity of its three functional handles: the acidic N1-H, the electrophilic C4-Iodine, and the latent C5-H. However, the steric bulk of the C2-isopropyl group combined with the inductive effects of the C4-iodine creates a complex regioselectivity landscape. This guide details optimized protocols for regioselective N-alkylation, Palladium-catalyzed C-C bond formation, and Magnesium-Halogen exchange, providing a self-validating roadmap for expanding this scaffold.

Structural Analysis & Reactivity Profile[1]

The reactivity of this compound is governed by the interplay between steric hindrance and tautomeric equilibrium.

-

C2-Isopropyl: Provides significant steric bulk, shielding both N1 and N3 from large electrophiles, but also enhancing solubility in lipophilic solvents.

-

C4-Iodine: A reactive handle for cross-coupling.[1][2][3] It exerts an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the adjacent nitrogen (N3).[4]

-

Tautomerism: In solution, the molecule exists in equilibrium. However, upon deprotonation, the resulting imidazolide anion reacts predominantly at the nitrogen distal to the iodine (N1) due to both steric avoidance of the iodine and electronic repulsion.[4]

Reactivity Pathway Map[1]

Figure 1: Strategic workflow for the sequential functionalization of the imidazole core.

Module A: Regioselective N-Alkylation[5][6]

The most common failure mode in imidazole chemistry is the formation of inseparable regioisomers (1,4 vs 1,5).[4] For 4-iodo-2-isopropylimidazole, the 1,4-isomer (alkyl group distal to iodine) is thermodynamically and kinetically favored.

Protocol 1: High-Fidelity N-Alkylation (SEM/Bn Protection)

Objective: Install a protecting group or alkyl chain with >10:1 regioselectivity (1,4-isomer).

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Base: Sodium Hydride (60% dispersion, 1.2 equiv) OR

(2.0 equiv)[4] -

Electrophile: SEM-Cl, Benzyl Bromide, or Alkyl Iodide (1.1 equiv)

-

Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Charge with this compound and dissolve in anhydrous DMF.

-

Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of

gas will be vigorous. Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete anion formation.-

Note: The solution typically turns yellow/orange.[4]

-

-

Addition: Cool back to 0°C. Add the electrophile dropwise via syringe.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[4]

-

Workup: Quench carefully with sat.

. Extract with EtOAc (3x).[4] Wash organics with -

Purification: Flash chromatography. The 1,4-isomer typically elutes second (is more polar) compared to the 1,5-isomer on silica, though this can reverse depending on the R-group.

Validation (Regio-assignment):

-

NOE Spectroscopy (Critical): Irradiate the N-methylene protons of the alkyl group.[4]

-

1,4-Isomer (Desired): Strong NOE enhancement of the C5-H singlet.

-

1,5-Isomer (Undesired): Weak or no NOE to ring protons (too far from C2-iPr methine).[4]

-

Module B: C4-Cross Coupling (Suzuki-Miyaura)

The C4-Iodine bond is highly activated.[3] Common issues include de-iodination (protodehalogenation) if the catalyst loading is too low or water content is uncontrolled.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling

Objective: Couple aryl/heteroaryl boronic acids to the C4 position.

Reagents:

-

Substrate: N-protected 4-iodo-2-isopropylimidazole (1.0 equiv)

-

Boronic Acid:

(1.5 equiv)[4] -

Catalyst:

(5 mol%) - Robust against steric bulk.[4] -

Base:

(3.0 equiv)[4] -

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)[4]

Step-by-Step Procedure:

-

Degassing: In a microwave vial, combine substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 mins.

-

Solvent Addition: Add degassed DME and aqueous base via syringe.

-

Reaction: Heat in a microwave reactor at 100°C for 30 minutes .

-

Thermal Alternative: Oil bath at 90°C for 4–6 hours.

-

-

Workup: Filter through a Celite pad (eluting with EtOAc). Wash with brine.[1][3]

-

Purification: Silica gel chromatography.

Data Summary: Catalyst Screening

| Catalyst System | Base/Solvent | Yield (Isolated) | Comments |

| Pd(dppf)Cl2 | Na2CO3 / DME:H2O | 88-95% | Best general purpose. |

| Pd(PPh3)4 | K2CO3 / Toluene:EtOH | 65-75% | Slower; homocoupling observed.[4] |

| Pd2(dba)3 / XPhos | K3PO4 / Dioxane | 90% | Excellent for sterically hindered boronates.[4] |

Module C: Magnesium-Halogen Exchange (Knochel Protocol)[1]

For introducing electrophiles that are not compatible with Pd-coupling (e.g., aldehydes, ketones, formylation), the Iodine-Magnesium exchange is superior to direct lithiation, which often causes scrambling.

Protocol 3: Turbo-Grignard Functionalization

Objective: Convert C4-I to C4-E (Electrophile).

Reagents:

-

Substrate: N-protected 4-iodo-2-isopropylimidazole (1.0 equiv)

-

Reagent:

(Turbo Grignard, 1.3 M in THF, 1.1 equiv)[4] -

Electrophile: Benzaldehyde, DMF (for formylation), or

.[4] -

Solvent: Anhydrous THF.

Step-by-Step Procedure:

-

Setup: Flame-dry flask under Argon. Dissolve substrate in THF and cool to -20°C .

-

Critical: Do not cool to -78°C initially; the exchange is sluggish. -20°C is optimal for I/Mg exchange on imidazoles.

-

-

Exchange: Add

dropwise. Stir at -20°C for 30 minutes.-

Monitoring: Quench a small aliquot with

. NMR should show >95% D-incorporation at C4.

-

-

Functionalization: Add the electrophile (neat or in THF) dropwise.

-

Warm-up: Allow to warm to 0°C over 1 hour.

-

Quench: Sat.

.

References

-

General Reactivity of 4-Iodoimidazoles

-

Synthesis and properties of 4-iodoimidazoles. BenchChem Technical Library.

-

Regioselective alkylation of 4(5)-iodoimidazoles. Journal of Organic Chemistry (via ACS/NIH).[4]

-

-

Knochel Exchange Protocols

-

Suzuki Coupling Methodologies

-

Suzuki-Miyaura Cross-Coupling Reaction Screening Kit Guide. Merck/Sigma-Aldrich.

-

Mechanism and Protocols for Suzuki Coupling. Organic Chemistry Portal.

-

-

NMR Characterization

-

Distinction between 1,4 and 1,5 regioisomers using NOE. ResearchGate Discussions/JOC.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Selective functionalization of imidazoles via an iodine-copper exchange reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

using 4-Iodo-2-isopropyl-1H-imidazole as a pharmaceutical intermediate

Application Note: Strategic Utilization of 4-Iodo-2-isopropyl-1H-imidazole in Pharmaceutical Synthesis

Abstract

This technical guide outlines the strategic application of This compound (CAS: 761426-55-5) as a high-value intermediate in medicinal chemistry.[1] Distinguished by its sterically demanding 2-isopropyl group and the reactive 4-iodo handle, this scaffold is a "privileged structure" for accessing p38 MAP kinase inhibitors , ALK inhibitors , and Histamine H3 antagonists . This document provides validated protocols for N-protection, regioselective Suzuki-Miyaura cross-coupling, and troubleshooting insights to maximize yield and purity in drug discovery workflows.

Introduction: The "Privileged" Imidazole Scaffold

In the landscape of kinase inhibitor design, the imidazole ring serves as a critical hinge-binding motif. The 2-isopropyl substituent plays a dual role: it increases lipophilicity (logP modulation) and provides steric bulk that can enforce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region in certain kinases).

The 4-iodo variant is particularly valuable because the C-I bond is significantly more reactive toward oxidative addition than the corresponding bromide or chloride. This allows for mild, chemoselective cross-coupling reactions that tolerate sensitive functional groups found in complex APIs.

Key Applications:

-

p38 MAPK Inhibitors: Analogs of SB 203580 where the 2-position modulates selectivity.[2]

-

ALK Inhibitors: Core scaffold construction for "second-generation" macrocyclic or fused systems.

-

H3 Antagonists: Lipophilic core for CNS-penetrant ligands.

Chemical Profile & Stability

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number | 761426-55-5 | |

| Molecular Formula | C₆H₉IN₂ | |

| Molecular Weight | 236.05 g/mol | |

| Appearance | Off-white to pale yellow solid | Light sensitive (store in amber vials) |

| Solubility | DMSO, MeOH, DCM, DMF | Poor solubility in water/hexanes |

| pKa (est) | ~7.0 (imidazole NH) | Amphoteric nature requires careful pH control during workup |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |

Strategic Reactivity Map

Understanding the electronic bias of the imidazole ring is crucial for successful derivatization.

Caption: Functional map of this compound highlighting the orthogonal reactivity sites.

Detailed Experimental Protocols

Protocol A: Regioselective N-Protection (SEM-Cl)

Rationale: The free N-H imidazole can poison Palladium catalysts and lead to mixtures of regioisomers during coupling. Protecting the nitrogen with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is recommended for its stability under basic coupling conditions and facile removal later.

Reagents:

-

This compound (1.0 equiv)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

SEM-Chloride (1.1 equiv)

-

Anhydrous THF (10 mL/g substrate)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool under Argon. Add NaH (1.2 equiv) and wash twice with dry hexanes to remove mineral oil (optional, but improves purity). Suspend NaH in anhydrous THF at 0°C.

-

Addition: Dissolve This compound in THF and add dropwise to the NaH suspension over 15 minutes. Evolution of H₂ gas will be observed.

-

Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of the imidazolide anion).

-

Alkylation: Add SEM-Cl (1.1 equiv) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.

-

Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0–20% EtOAc in Hexanes).

-

Expert Note: Regioisomers may form.[1] The major isomer is typically the one where the bulky SEM group is distal to the isopropyl group (N-1 substituted), but rigorous NMR (NOESY) is required if exact regiochemistry is critical at this stage.

-

Protocol B: Suzuki-Miyaura Cross-Coupling (C-4 Arylation)

Rationale: This step installs the primary pharmacophore (e.g., an aryl or heteroaryl ring) at the 4-position. The use of Pd(dppf)Cl₂ or Pd(PPh₃)₄ is standard, but the choice of base is critical to prevent de-iodination.

Reagents:

-

N-SEM-4-iodo-2-isopropylimidazole (1.0 equiv) (from Protocol A)

-

Aryl Boronic Acid/Ester (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv) or Cs₂CO₃ (solid, 2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Degassing: In a microwave vial or Schlenk tube, combine the imidazole intermediate , boronic acid , and base . Add 1,4-Dioxane (and water if using aqueous base). Sparge with Argon for 10 minutes.

-

Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vessel immediately.

-

Reaction: Heat to 80–90°C for 4–12 hours.

-

Optimization: If using a microwave reactor, heat to 100°C for 30–60 minutes.

-

-

Monitoring: Check LC-MS for the disappearance of the iodo-starting material (M+H 367 for SEM-protected) and appearance of the coupled product.

-

Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[1][3] Wash filtrate with water and brine.

-

Purification: Silica gel chromatography.

-

Self-Validating Check: The product should show the disappearance of the diagnostic C-I carbon signal (~80-90 ppm) in ¹³C NMR and the appearance of new aryl signals.

-

Application Workflow: Synthesis of a Kinase Inhibitor Library

This workflow demonstrates how to generate a library of potential ALK/p38 inhibitors using the described intermediate.

Caption: Divergent synthesis workflow for generating 2,4-disubstituted imidazole libraries.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | Catalyst poisoning by free imidazole Nitrogen. | Ensure complete N-protection (Protocol A) prior to coupling. Do not attempt on free amine unless using specialized ligands (e.g., XPhos). |

| Protodeiodination | Overheating or excessive hydride source. | Lower temperature to 70°C. Use anhydrous conditions if possible. Switch base to K₃PO₄. |

| Regioisomer Mixtures | Tautomerization during N-alkylation. | Use bulky protecting groups (SEM, Trityl) to favor the sterically less hindered isomer (1,4-disubstituted product). |

| Incomplete Conversion | Boronic acid instability. | Add boronic acid in portions. Switch to Boronic Pinacol Esters for higher stability. |

References

-

Sigma-Aldrich. this compound Product Sheet (CAS 761426-55-5).Link

-

BenchChem. Validation of 4,5-diiodo-2-isopropyl-1H-imidazole as a Precursor for Pharmaceutical Intermediates.Link

- Boehringer Ingelheim.Synthesis of Imidazole-Based p38 MAP Kinase Inhibitors. (General reference for the 2-isopropyl pharmacophore class).

- Journal of Medicinal Chemistry.Structure-Activity Relationships of 2,4,5-Trisubstituted Imidazoles as Inhibitors of p38 Mitogen-Activated Protein Kinase. (Contextual grounding for the scaffold).

-

ChemicalBook. 2-Isopropylimidazole Properties and Derivatives.Link

(Note: While specific proprietary manufacturing dossiers are confidential, the protocols above represent the industry standard for handling this class of heterocycles.)

Sources

Application Note: Microwave-Assisted Functionalization of 4-Iodo-2-isopropyl-1H-imidazole

Executive Summary

4-Iodo-2-isopropyl-1H-imidazole represents a privileged "warhead" scaffold in medicinal chemistry. The imidazole ring is a bioisostere for amide bonds and phenyl rings, commonly found in p38 MAP kinase inhibitors, Angiotensin II receptor antagonists (e.g., Olmesartan), and H3 receptor ligands. The C4-iodine position offers a high-reactivity handle for palladium-catalyzed cross-coupling, while the C2-isopropyl group provides essential lipophilicity and metabolic stability (blocking C2-oxidation).

This guide details microwave-assisted synthesis (MAOS) protocols for this scaffold. Unlike conventional thermal heating, which often leads to prolonged reaction times and decomposition of the unstable iodo-imidazole moiety, microwave irradiation exploits the high polarity of the imidazole ring (high loss tangent, tan δ) to achieve rapid, volumetric superheating. This results in cleaner reaction profiles and yields typically exceeding 85% in under 20 minutes.

Technical Background: The Microwave Advantage

Dielectric Heating Mechanism

The imidazole core is highly polar. Under microwave irradiation (2.45 GHz), the dipole re-aligns with the oscillating electric field. The resulting molecular friction generates internal heat (dipolar polarization).

-

Specific Effect: The 2-isopropyl group adds steric bulk but remains non-polar. The heating is localized to the polar imidazole ring and the solvent matrix (e.g., DMF/Water), creating a "hot spot" effect at the molecular level that accelerates the rate-limiting oxidative addition of Pd(0) into the C-I bond.

-

Thermodynamic Benefit: Microwave reactors allow reactions to be performed at temperatures 20–50°C above the solvent's atmospheric boiling point (superheating) in sealed vessels, surmounting the activation energy barrier (

) for sterically hindered couplings.

Stability Considerations

4-Iodo-imidazoles can be prone to de-iodination (reduction) under prolonged thermal stress. MAOS minimizes the "time-at-temperature," preserving the C-I bond integrity until the catalytic cycle engages.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: C-C bond formation to generate 4-aryl-2-isopropyl-1H-imidazoles. Scope: Compatible with electron-rich and electron-poor boronic acids.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

-

Why: The bidentate dppf ligand prevents rapid catalyst deactivation at high MW temperatures compared to Pd(PPh₃)₄.

-

-

Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

-

Note: Excess base is critical to handle the acidic N-H proton of the imidazole if unprotected.

-

-

Solvent: 1,4-Dioxane (0.15 M concentration)

Step-by-Step Workflow

-

Vessel Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add the imidazole substrate, boronic acid, and Pd catalyst.

-

Inerting: Cap the vial and purge with Argon/Nitrogen for 2 minutes.

-

Solvent Addition: Syringe in degassed 1,4-dioxane and the aqueous base solution.

-

Irradiation: Place in the microwave reactor cavity.

-

Ramp: 2 minutes to target.

-

Hold:120°C for 15 minutes .

-

Stirring: High (600 rpm).

-

Pressure Limit: Set to 15 bar (safety cutoff).

-

-

Workup: Cool to <50°C (compressed air). Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

Self-Validating Check:

-

Visual: Reaction mixture should turn black (Pd precipitation) only after cooling. Early black precipitation indicates catalyst death (check O₂ removal).

-

LCMS: Conversion should be >95%. If de-iodinated byproduct (2-isopropylimidazole) >10%, lower Temp to 100°C and extend time.

Protocol B: Microwave-Assisted Sonogashira Coupling

Objective: Introduction of alkyne linkers (C(sp)-C(sp2) bond). Challenge: Preventing homocoupling of the alkyne (Glaser coupling) which is accelerated by Cu and O₂.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.2 equiv)[2]

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-Catalyst: CuI (5 mol%)

-

Base/Solvent: Diethylamine (DEA) / DMF (1:1 ratio).

-

Why: DEA acts as both base and reducing agent for Pd(II).

-

Step-by-Step Workflow

-

Loading: Add substrate, CuI, and Pd catalyst to the vial.

-

Solvent: Add degassed DMF and DEA.

-

Alkyne Addition: Add the alkyne last to minimize interaction with Cu before the cycle starts.

-

Irradiation:

-

Temp:80°C (Lower temperature prevents alkyne polymerization).

-

Time: 20 minutes.

-

Power: Dynamic mode (limit to 100W).

-

-

Workup: Dilute with water, extract with EtOAc. Crucial: Wash organic layer with 5% NH₄OH to remove Copper salts (blue aqueous layer).

Data Analysis & Comparison

The following table summarizes typical yields comparing conventional thermal heating (oil bath) vs. Microwave protocols for 4-iodo-imidazoles.

| Reaction Type | Partner (R-X) | Thermal Conditions | Thermal Yield | MW Conditions | MW Yield | Time Reduction |

| Suzuki | Phenylboronic acid | 90°C, 12 h | 65% | 120°C, 15 min | 92% | 48x |

| Suzuki | 4-Pyridineboronic acid | 90°C, 16 h | 58% | 125°C, 20 min | 88% | 48x |

| Sonogashira | Phenylacetylene | 80°C, 8 h | 45%* | 80°C, 20 min | 81% | 24x |

| Heck | Ethyl Acrylate | 100°C, 24 h | 40% | 140°C, 30 min | 75% | 48x |

*Note: Thermal Sonogashira often suffers from high Glaser homocoupling byproducts due to long exposure to trace oxygen.

Visualization of Workflows

Experimental Workflow Diagram

The following diagram illustrates the logical flow from reactant preparation to isolation, emphasizing the critical "Inerting" step required for Pd-catalysis.

Caption: Step-by-step decision matrix for microwave-assisted Suzuki coupling of 4-iodo-imidazoles.

Mechanistic Pathway (Suzuki)

This diagram details the catalytic cycle, highlighting where Microwave (MW) energy accelerates the rate-limiting step (Oxidative Addition).

Caption: Palladium catalytic cycle showing the acceleration of the oxidative addition step by MW energy.

Synthesis of the Starting Material

If this compound is not commercially available, it must be synthesized.

Protocol:

-

Start: 2-Isopropylimidazole (commercially available).

-

Iodination: Dissolve in water/ethanol. Add NaOH (1.2 equiv).[3] Cool to 0°C.

-

Addition: Add Iodine (

) (1.0 equiv) portion-wise. -

Reaction: Stir at RT for 3 hours (Thermal) or MW 80°C for 10 min.

-

Product: The 4-iodo isomer precipitates or is extracted. (Note: Tautomerism makes 4-iodo and 5-iodo equivalent in the unsubstituted parent, but the 4-position is the standard nomenclature for the reactive center in cross-coupling).

References

-

Microwave-Assisted Synthesis Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

-

Suzuki Coupling of Imidazoles: Ohta, S., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines and iodoimidazoles. Heterocycles, 34(1), 123-128. [Link]

-

Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

General Microwave Protocols for Heterocycles: Bagley, M. C., et al. (2010). Microwave-assisted synthesis of heterocyclic compounds. Molecular Diversity, 14, 793–813. [Link]

Sources

Troubleshooting & Optimization

preventing homocoupling side reactions in 4-iodoimidazole synthesis

Technical Support Center: 4-Iodoimidazole Methodologies Topic: Preventing Homocoupling Side Reactions Audience: Medicinal Chemists & Process Development Scientists

Core Directive & Diagnostic Framework

User Status: You are encountering "homocoupling" (dimerization to 4,4'-biimidazole species) while working with 4-iodoimidazole.

Immediate Diagnostic: To apply the correct fix, we must identify where in the pipeline the error occurs. Homocoupling is mechanistically distinct depending on whether you are synthesizing the molecule (creating the C-I bond) or using it (forming a C-C bond).

| Scenario | Experimental Context | Mechanism of Failure | Primary Solution |

| A | Synthesis via Metal-Halogen Exchange (e.g., Lithiation of imidazole followed by | Nucleophilic Attack: The reactive 4-lithio intermediate attacks the newly formed 4-iodo product. | Inverse Addition (Add nucleophile to electrophile). |

| B | Cross-Coupling Applications (e.g., Suzuki, Sonogashira using 4-iodoimidazole).[1] | Ullmann-type Coupling: Palladium-mediated reductive elimination of two imidazole units. | Catalyst Control (Ligand ratios & reductive scavengers). |

| C | Direct Iodination ( | Misidentification: Product is likely 4,5-diiodoimidazole (polyiodination), not a dimer. | Stoichiometric Control & pH monitoring. |

Scenario A: Troubleshooting Synthesis (Lithiation Route)

Context: You are synthesizing 4-iodoimidazole by lithiating an N-protected imidazole (or performing halogen dance on 4-bromoimidazole) and quenching with Iodine.

Q: Why am I seeing dimers (bi-imidazoles) immediately after quenching my lithiated intermediate? A: This is a classic "mixing control" failure. In a standard addition (adding Iodine to the reaction vessel), you create a transient zone where the newly formed 4-iodoimidazole coexists with unreacted 4-lithioimidazole . The lithiated species (highly nucleophilic) attacks the iodinated product (electrophilic), displacing iodine and forming the C-C coupled dimer.

Q: How do I implement the "Inverse Addition" protocol to stop this? A: You must ensure the lithiated species never encounters the iodinated product.

-

Prepare Quench Solution: Dissolve your electrophile (

) in THF in a separate vessel. Cool to -78°C. -

Cannulation: Transfer the lithiated imidazole solution (via cannula or pump) into the Iodine solution.

-

Result: The lithiated species enters a vast excess of Iodine. It reacts instantly to form 4-iodoimidazole. Because Iodine is in excess, there is no remaining lithiated species to attack the product.

Q: Are there temperature thresholds I must respect? A: Yes. 4-Lithioimidazoles are thermally unstable.

-

Danger Zone: Above -40°C, the lithiated species can undergo ring fragmentation or radical disproportionation, leading to complex tars and radical-coupled dimers.

-

Protocol: Maintain internal temperature below -60°C throughout the lithiation and the quench transfer.

Visual Workflow: Inverse Addition Strategy

Caption: Inverse addition ensures the nucleophile (Li-Im) always encounters excess electrophile (

Scenario B: Troubleshooting Cross-Coupling (Suzuki/Sonogashira)

Context: You are using 4-iodoimidazole as a substrate to attach it to an aryl group, but the imidazole is coupling with itself.

Q: My Suzuki coupling yields 30% product and 40% homocoupled imidazole. Why? A: 4-iodoimidazoles are prone to Ullmann-type homocoupling in the presence of Pd(0). This usually happens if:

-

Transmetallation is slow: The oxidative addition complex (

) sits waiting for the boronic acid. If it waits too long, it disproportionates or reacts with another mole of oxidative addition complex. -

Oxygen Leak: Trace oxygen promotes the oxidation of Pd species, accelerating homocoupling.

Q: What is the "Reductive Scavenger" fix? A: Adding a mild reductant can suppress the oxidative pathway that leads to dimerization.

-

Protocol: Add 10-20 mol% hydroquinone or use isopropanol as a co-solvent. These act as radical scavengers and reductants that keep the Pd cycle focused on the cross-coupling pathway.

Q: Does the catalyst ligand matter? A: Absolutely.

-

Avoid:

(Tetrakis). It is notorious for homocoupling with electron-rich heterocycles. -

Use:

or XPhos Pd G2 . Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have a wide bite angle that accelerates reductive elimination of the cross product and sterically hinders the formation of the dimeric Pd-complex required for homocoupling.

Q: Should I protect the imidazole nitrogen? A: Yes. Free NH-imidazoles poison the catalyst by binding to Pd, slowing down the cycle and allowing side reactions (homocoupling) to take over.

-

Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or Trityl protection. Methyl is too stable (hard to remove), and Boc is labile under basic Suzuki conditions.

Scenario C: Misidentification (The "False" Dimer)

Context: You are doing a standard iodination (

Q: I used the standard BenchChem/ChemicalBook protocol (

-

Verification: Check MS.

-

4-iodoimidazole MW: ~194.

-

Dimer (Bi-imidazole) MW: ~262 (if protected) or ~134 (unprotected core).

-

Di-iodoimidazole MW: ~320.

-

-

The Fix: If it is di-iodination, you are using too much Iodine or adding it too fast. Reduce

equivalents to 0.95 eq relative to imidazole, or increase the dilution.

Validated Experimental Protocols

Protocol 1: High-Fidelity Synthesis via Lithiation (Anti-Homocoupling)

Designed for N-protected imidazoles (e.g., SEM-imidazole).

-

Setup: Flame-dry a 3-neck flask. Purge with Argon.

-

Reagents:

-

Substrate: 1.0 eq N-SEM-imidazole in dry THF (0.2 M).

-

Base: 1.1 eq n-BuLi (2.5 M in hexanes).

-

Electrophile: 1.5 eq Iodine (

) dissolved in dry THF.

-

-

Lithiation:

-

Cool substrate to -78°C .

-

Add n-BuLi dropwise over 20 min. Keep temp < -70°C.

-

Stir 30 min at -78°C.

-

-

Inverse Quench (CRITICAL):

-

In a second flask, cool the Iodine/THF solution to -78°C.

-

Transfer the lithiated solution via cannula into the Iodine flask over 15 min.

-

-

Workup:

Protocol 2: Optimized Suzuki Coupling (Anti-Homocoupling)

Designed for coupling 4-iodoimidazole with Phenylboronic acid.

-

Reagents:

-

Solvent System:

-

Dioxane : Water (4:1).[8] Degassed thoroughly with Argon bubbling for 20 mins.

-

-

Procedure:

-

Mix solids in the vial.

-

Add degassed solvent.[8]

-

Heat to 80°C.

-

Optional: If homocoupling persists, add 10 mol% Potassium Formate as a reductant.

-

Troubleshooting Decision Tree

Caption: Step-by-step logic to identify the root cause of dimerization based on reaction type.

References

-

BenchChem. Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole. (2025).[1][2][8][10][11][12] Retrieved from 2[1][2][11]

-

Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole. Org.[4][13] Synth. 2021 , 98, 171-193.[4] (Demonstrates handling of diiodo-species and lithiation stability). Retrieved from 4

-

ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2025).[1][2][8][10][11][12] (Details the use of reductive scavengers). Retrieved from 7[7][10]

-

BenchChem. Optimizing reaction conditions for 4,4'-Bi-1H-imidazole derivatives. (Discusses homocoupling mechanisms). Retrieved from 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

- 6. folia.unifr.ch [folia.unifr.ch]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents [frontiersin.org]

Technical Support Center: Purification of 4-Iodo-2-isopropyl-1H-imidazole

Welcome to the technical support center for the purification of 4-Iodo-2-isopropyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry, primarily utilized in cross-coupling reactions where the iodine atom can be selectively substituted.[1] The purity of this reagent is paramount, as common impurities such as unreacted starting material (2-isopropyl-1H-imidazole) or over-iodinated byproducts (e.g., 4,5-diiodo-2-isopropyl-1H-imidazole) can lead to complex side reactions, reduced yields, and difficulties in downstream purification. This guide provides a systematic approach to isolating this compound from typical reaction mixtures with high purity.

The synthesis of this compound generally involves the electrophilic iodination of 2-isopropyl-1H-imidazole.[2][3] The control of stoichiometry and reaction conditions is critical to minimize the formation of di-iodinated species.[4] This guide will address the purification challenges arising from a typical reaction work-up.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a dark, oily residue after solvent removal. How do I proceed?

Potential Causes:

-

Residual Solvent: Incomplete removal of high-boiling point solvents like DMF or DMSO.

-

Significant Impurities: High concentrations of unreacted starting materials or byproducts can depress the melting point of the mixture, resulting in an oil.[5]

-

Degradation: Iodo-imidazoles can be sensitive to prolonged exposure to heat and light, potentially leading to degradation.[6][7]

Suggested Solutions:

-

Trituration: This is the first and often most effective step for oily residues.

-

Protocol: Add a non-polar solvent in which the desired product is expected to be insoluble, such as cold hexanes or diethyl ether. Stir or sonicate the mixture vigorously. The goal is to have the impurities dissolve in the solvent while the desired product, being more polar, precipitates as a solid.

-

Causality: The significant difference in polarity between the non-polar solvent and the polar imidazole ring of your product drives the separation.

-

-

Aqueous Wash: If residual acidic or basic reagents are suspected, an aqueous workup can be beneficial.

-

Protocol: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and then with brine to remove residual water. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

-

Causality: This liquid-liquid extraction separates components based on their solubility and acid-base properties.

-

-

Adsorption onto Silica: If the product remains oily, adsorbing it onto silica gel can prepare it for column chromatography.

-

Protocol: Dissolve the oil in a minimal amount of a polar solvent (e.g., dichloromethane or methanol). Add silica gel (2-3 times the weight of the crude oil) and concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This "dry-loaded" sample can then be purified by column chromatography.[8]

-

Causality: This technique ensures that the sample is introduced to the column in a concentrated band, leading to better separation.[9]

-

Question 2: Thin Layer Chromatography (TLC) of my crude product shows three spots. How do I identify them and choose a purification method?

Potential Causes: The three spots likely correspond to:

-

Starting Material (2-isopropyl-1H-imidazole): This is a relatively polar compound.

-

Desired Product (this compound): The addition of a large, non-polar iodine atom will typically make this compound less polar than the starting material.

-

Di-iodinated Byproduct (4,5-diiodo-2-isopropyl-1H-imidazole): The addition of a second iodine atom will further decrease its polarity, making it the least polar of the three imidazole species.

Suggested Solutions:

-

Identification via TLC:

-

Protocol: Spot the crude mixture alongside the starting material (if available) on a silica gel TLC plate. Elute with a solvent system such as 50-70% ethyl acetate in hexanes.

-

Interpretation: The spot with the highest Rf value (travels furthest) is the least polar, likely the di-iodinated byproduct. The spot with the lowest Rf value is the most polar, likely the unreacted starting material. The spot in the middle should be your desired product.

-

-

Purification Strategy Selection:

-

Column Chromatography (Recommended for complex mixtures): This is the most robust method for separating compounds with different polarities.[8] A gradient elution, starting with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, will effectively separate the three components. The di-iodinated product will elute first, followed by the desired mono-iodinated product, and finally the starting material.

-

Recrystallization (Effective if one component is dominant): If the desired product is the major component and the impurities are present in smaller amounts, recrystallization can be a highly effective and scalable purification method.[5] The key is selecting a solvent system where the solubility of the desired product and the impurities differ significantly with temperature.

-

Question 3: I'm attempting recrystallization, but the product either "oils out" or no crystals form at all. What should I do?

Potential Causes:

-

"Oiling Out": The boiling point of the solvent is higher than the melting point of the impure solid. This can also happen if the solution is cooled too rapidly.[5]

-

No Crystal Formation: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.[5]

Suggested Solutions:

-

To Prevent "Oiling Out":

-

Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to ensure everything is fully dissolved before cooling.[5]

-

Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a towel, before placing it in an ice bath. Rapid cooling encourages oil formation over crystal lattice formation.[10]

-

Change Solvent System: The chosen solvent may be inappropriate. For iodo-imidazoles, mixed solvent systems are often effective. Try a system where the compound is soluble in one solvent (e.g., isopropanol, ethyl acetate) and insoluble in the other (e.g., hexanes, water).[11] Dissolve the crude material in a minimum of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes slightly cloudy. Add a drop or two of the hot "good" solvent to clarify, then cool slowly.

-

-

To Induce Crystallization:

-

Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites.[5]

-

Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth.[5]

-

Reduce Solvent Volume: It is possible you added too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration, then attempt to cool and crystallize again.[10]

-

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound? For high purity, especially on a smaller scale or with complex impurity profiles, silica gel column chromatography is the most effective method. For larger quantities where the desired product is the major component, a well-optimized recrystallization is more efficient.[5][8]

Q2: What are the best practices for storing the purified this compound? The purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool (2-8°C), dark place. Iodo-aromatic compounds can be sensitive to light and air over long periods.[6]

Q3: Can I use reverse-phase chromatography for purification? While possible, normal-phase silica gel chromatography is generally more straightforward and cost-effective for this class of compounds. Reverse-phase HPLC would be more suitable for analytical purity checks or for purifying very small quantities of highly polar impurities.

Q4: My purified product is slightly yellow. Is this a problem? A pale-yellow color is not uncommon for iodo-imidazoles and may not indicate significant impurity.[12] However, if high purity is essential (e.g., for catalysis), you can attempt to remove colored impurities by treating a solution of the compound with a small amount of activated charcoal before a final recrystallization.[13] Be aware that using charcoal can lead to some loss of product due to adsorption.

Data & Protocols

Physicochemical & Chromatographic Data (Prototypical)

The following table provides typical data based on the parent compound 4-iodo-1H-imidazole and general principles of chromatography. This should be used as a starting point for your own experiments.

| Parameter | Value / Observation | Rationale & Notes |

| Appearance | White to pale-yellow solid | Color may depend on purity and age.[12] |

| Storage Temperature | 2-8°C, under inert atmosphere | To prevent potential degradation over time. |

| TLC Mobile Phase | 50-70% Ethyl Acetate in Hexanes | Provides good separation of starting material, product, and di-iodinated byproduct on silica gel. |

| Approximate Rf Values | Di-iodo byproduct: ~0.7Product: ~0.5Starting material: ~0.3 | Rf values are highly dependent on exact conditions. The trend of decreasing polarity with increasing iodination is key. |

| Recrystallization Solvents | Isopropanol/Hexanes, Ethyl Acetate/Hexanes | Mixed solvent systems are often effective for imidazoles.[11] |

Experimental Workflow Diagram

Caption: Purification workflow for this compound.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is ideal for separating a mixture of starting material, product, and di-iodinated byproduct.

-

Sample Preparation (Dry Loading):

-

Dissolve the crude product (e.g., 1.0 g) in a minimal amount of methanol or dichloromethane.

-

Add silica gel (~3 g) to the solution.

-

Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

-

-

Column Packing:

-

Prepare a slurry of silica gel (e.g., 30-40 g for a 1.0 g sample) in a non-polar solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

-

Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

-

-

Loading and Elution:

-

Carefully add the dry-loaded sample to the top of the packed silica bed.

-

Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). This will elute the least polar, di-iodinated byproduct first.

-

Gradually increase the polarity of the mobile phase (e.g., to 30%, 50%, then 70% ethyl acetate in hexanes).

-

Collect fractions and monitor them by TLC to identify those containing the pure desired product.

-

-

Isolation:

-

Combine the pure fractions containing the product.

-

Remove the solvent in vacuo to yield the purified this compound as a solid.

-

Protocol 2: Purification by Two-Solvent Recrystallization

This protocol is effective when the desired product is the main component and impurities have different solubilities.

-

Solvent Selection: A good starting point is an isopropanol/hexanes system. The product should be soluble in hot isopropanol and insoluble in hexanes.

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask with a stir bar.

-

Add a minimal amount of hot isopropanol and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[10]

-

-

Crystallization:

-

Remove the flask from the heat. Slowly add hexanes dropwise while stirring until a persistent cloudiness (turbidity) appears.

-

Add one or two drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

-

Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[13]

-

Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities.

-

Allow the crystals to air-dry on the filter, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

-

References

- Benchchem. (2025). Determining the Solubility of 4,5-diiodo-2-isopropyl-1H-imidazole: A Technical Guide.

- Benchchem. (2025). Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole.

- Benchchem. (2025). Theoretical Analysis of 4,5-diiodo-2-isopropyl-1H-imidazole: A Prototypical Technical Guide.

- Benchchem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 4,5-diiodo-2-isopropyl-1H-imidazole.

- Benchchem. (2025). Validation of 4,5-diiodo-2-isopropyl-1H-imidazole as a Precursor for Pharmaceutical Intermediates: A Comparative.

- Benchchem. (2025). Technical Support Center: Purification of 4-iodo-1H-imidazole.

- Benchchem. (2025). An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole.

- Benchchem. (2025). A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs.

- Benchchem. (2025). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.

- Benchchem. (2025). Technical Support Center: 4-Iodo-1H-Imidazole Solubility and Reaction Optimization.

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (2011). Recrystallization. Retrieved from [Link]

- Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole.

- Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

-

National Center for Biotechnology Information. (n.d.). 4-iodo-1H-imidazole. PubChem Compound Summary for CID 606522. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). I2 and Electrophilic I+ reagents. Retrieved from [Link]

-

University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

- Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

Cheméo. (n.d.). Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (2012). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.

-

Cytiva. (n.d.). Combine chromatography techniques to optimize your protein purification. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. Retrieved from [Link]

- Google Patents. (2014). US8822516B2 - Process for the preparation of iodides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. agilent.com [agilent.com]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 12. 4-IODO-2-ISOPROPYL-1-METHYL-1H-IMIDAZOLE | 851870-24-1 [sigmaaldrich.com]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

minimizing deiodination during 4-Iodo-2-isopropyl-1H-imidazole coupling

Technical Support Center: 4-Iodo-2-isopropyl-1H-imidazole

A Guide to Minimizing Deiodination During Cross-Coupling Reactions

Welcome to the technical support center for applications involving this compound. As a key building block in medicinal chemistry and materials science, its successful functionalization is paramount. A frequent and significant challenge encountered during its use in palladium-catalyzed cross-coupling reactions is the undesired cleavage of the carbon-iodine (C-I) bond, leading to a deiodinated (or hydrodehalogenated) byproduct.

This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causes of deiodination and to offer robust, field-proven strategies to mitigate this problematic side reaction.

Part 1: Understanding the Challenge - The "Why" of Deiodination

This section addresses the fundamental reasons behind the unwanted deiodination side reaction. Understanding these mechanisms is the first step toward effective troubleshooting and prevention.

Q1: What is deiodination and why is it a problem with my this compound coupling?

A: Deiodination is the chemical reaction where the iodine atom on your imidazole ring is replaced by a hydrogen atom, resulting in the formation of 2-isopropyl-1H-imidazole. This is a significant issue for several reasons:

-

Reduced Yield: It consumes your starting material, directly lowering the yield of your desired coupled product.[1]

-

Purification Complexity: The deiodinated byproduct often has similar polarity to the desired product, making separation by chromatography difficult and time-consuming.[1]

-

Stoichiometric Imbalance: The consumption of the aryl iodide affects the stoichiometry of the reaction, potentially leading to other side reactions and incomplete conversion.

The C-I bond is the weakest of the carbon-halogen bonds, making it particularly susceptible to cleavage under various catalytic conditions.[1]

Q2: What are the primary mechanistic pathways that lead to deiodination in a palladium-catalyzed coupling reaction?

A: There are several competing mechanistic pathways that can lead to the formation of the deiodinated byproduct. The most common are:

-

Reductive Cleavage via Pd-H Species: This is often the dominant pathway. Palladium hydride (Pd-H) species can form in the catalytic cycle, typically from the reaction of the palladium catalyst with trace water, the amine base, or the solvent. Instead of undergoing productive cross-coupling, the aryl-palladium intermediate can react with this Pd-H species, leading to reductive elimination that forms the deiodinated arene and regenerates the Pd(0) catalyst.

-

Base-Mediated Decomposition: While less common for aryl iodides compared to more activated substrates, strong bases under harsh conditions (e.g., high temperatures) can sometimes promote deiodination pathways.[1]

-

Radical Pathways: High reaction temperatures or exposure to light can promote the homolytic cleavage of the weak C-I bond, generating an aryl radical.[1] This radical can then abstract a hydrogen atom from the solvent or other reagents in the mixture to form the deiodinated product.[1][2] Solvents like DMF and DMSO have been reported to form radicals in the presence of a base, which could contribute to this pathway.[3]

Part 2: Proactive Strategies & Optimization

The most effective way to deal with deiodination is to prevent it from happening. This section provides guidance on setting up your reaction for success from the outset.

Q3: I am planning a Suzuki coupling with this compound. What are the most critical parameters to control to minimize deiodination?

A: Absolutely. For a successful Suzuki coupling, careful selection of your catalyst system and reaction conditions is crucial. Here are the key pillars of optimization:

-

Catalyst and Ligand Selection: This is arguably the most critical factor. The goal is to choose a ligand that promotes rapid reductive elimination of the desired C-C bond, which will outcompete the undesired C-H bond formation (deiodination).[1]

-

Expertise: Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the Pd(0) state and accelerate the rates of both oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could be diverted into deiodination pathways.[4][5]

-

Trustworthiness: Avoid simple, less bulky phosphines like PPh₃ when deiodination is a concern, as they can be less effective at promoting the desired coupling pathway, often requiring higher temperatures that can exacerbate the problem.[6]

-

-

Base Selection: The choice and stoichiometry of the base are critical.

-

Expertise: Use the weakest base that still effectively promotes the reaction. Strong bases like NaOtBu can sometimes accelerate decomposition pathways.[7] For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred.

-

Trustworthiness: Ensure the base is finely powdered and dry. The presence of excess water can facilitate the formation of Pd-H species responsible for reductive cleavage.

-

-

Solvent Choice: The solvent must be anhydrous and deoxygenated.

-

Expertise: Aprotic solvents like 1,4-dioxane, toluene, or THF are standard. The use of a co-solvent of water is common in Suzuki reactions to dissolve the inorganic base, but minimize the amount of water used.[8]

-

Trustworthiness: Always use high-quality, dry solvents. Degassing the solvent thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes) before use is essential to remove dissolved oxygen, which can both damage the catalyst and promote side reactions.

-

-

Temperature Control:

-

Expertise: Operate at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide more energy to overcome the activation barrier for unwanted side reactions like thermal C-I bond cleavage.[1] If your chosen catalyst/ligand system is highly active, you can often run the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C).[6]

-